Physicochemical Properties of 4-(2,2-Difluoropropoxy)piperidine: A Technical Guide
Physicochemical Properties of 4-(2,2-Difluoropropoxy)piperidine: A Technical Guide
Executive Summary
4-(2,2-Difluoropropoxy)piperidine (C₈H₁₅F₂NO) represents a specialized fluorinated building block in medicinal chemistry.[1] Its structural value lies in the 2,2-difluoropropoxy motif , which acts as a bioisostere for standard propoxy or isobutoxy groups. The geminal difluoro substitution modulates physicochemical parameters—specifically lipophilicity (
This guide provides a comprehensive technical analysis of the molecule, detailing its physicochemical profile, robust synthetic pathways, and experimental protocols for property validation. It is designed for medicinal chemists and process scientists seeking to leverage this scaffold for lead optimization.
Physicochemical Profile
The introduction of the gem-difluoro group (
Table 1: Core Physicochemical Properties
Note: Values are derived from consensus computational models and structure-activity relationship (SAR) data of analogous fluorinated piperidines.[1]
| Property | Value / Range | Description |
| Molecular Formula | C₈H₁₅F₂NO | - |
| Molecular Weight | 179.21 g/mol | Monoisotopic mass: 179.11 |
| Physical State | Oil or Low-Melting Solid | Free base is typically an oil; HCl salt is a solid.[1][2] |
| Predicted LogP | 1.2 – 1.6 | Moderately lipophilic; suitable for CNS penetration.[1] |
| pKa (Basic Nitrogen) | 9.4 – 9.8 | Slightly lower than piperidine (~11) due to inductive effects. |
| TPSA | ~21 Ų | Low polar surface area, favoring permeability. |
| H-Bond Donors | 1 | Secondary amine (NH).[1] |
| H-Bond Acceptors | 3 | Nitrogen, Ether Oxygen, Fluorines.[1][3] |
| Metabolic Stability | High | The |
Synthesis & Characterization Strategy
To ensure high fidelity in drug development, the synthesis of 4-(2,2-Difluoropropoxy)piperidine must avoid common pitfalls such as incomplete alkylation or racemization (if chiral variants are used).[1] The most robust route utilizes a Convergent Alkylation Strategy .
Synthetic Workflow (Self-Validating)[1]
The following Graphviz diagram outlines a self-validating synthetic workflow. It incorporates "Stop/Go" decision nodes based on analytical checkpoints (LCMS/NMR).
Figure 1: Step-wise synthetic logic with integrated Quality Control (QC) checkpoints to ensure purity of the fluorinated intermediate.
Critical Reaction Parameters[1]
-
Alkylation Agent: 2,2-Difluoropropyl triflate is preferred over the bromide/iodide due to the low nucleophilicity of the hindered 4-hydroxypiperidine.[1]
-
Solvent Effects: Use anhydrous THF or DMF.[1] DMF accelerates the reaction but requires rigorous aqueous workup to remove.
-
Deprotection: If using TFA, ensure complete removal of TFA salts, as the trifluoroacetate counterion can interfere with subsequent biological assays or lipophilicity measurements.
Experimental Protocols (Self-Validating)
The following protocols are designed with built-in validation steps to ensure data integrity.
Protocol A: Determination of pKa (Potentiometric Titration)
Objective: Accurate determination of the piperidine nitrogen pKa to predict ionization state at physiological pH (7.4).
Reagents:
-
0.01 M HCl standard solution.[1]
-
0.01 M NaOH (carbonate-free).[1]
-
0.15 M KCl (ionic strength adjuster).[1]
-
Analyte: ~5 mg of 4-(2,2-difluoropropoxy)piperidine hydrochloride.[1]
Methodology:
-
System Check: Calibrate the pH electrode using buffers at pH 4.01, 7.00, and 10.01. Slope must be between 95-102%.[1]
-
Sample Prep: Dissolve the analyte in 20 mL of degassed water containing 0.15 M KCl.
-
Titration: Perform a "Blank" titration (solvent only) first.[1] Then, titrate the sample with 0.01 M NaOH from pH 2.5 to pH 11.5.
-
Data Analysis: Plot the first derivative (
) vs. Volume. The inflection point corresponds to the pKa. -
Validation: The pKa should be approximately 0.5–1.0 log units lower than unsubstituted 4-propoxypiperidine due to the inductive effect of the
-fluorines.[1]
Protocol B: Lipophilicity (LogD₇.₄) via Shake-Flask Method
Objective: Measure the distribution coefficient at physiological pH.[1]
Methodology:
-
Preparation: Prepare phosphate-buffered saline (PBS) at pH 7.4. Saturate 1-octanol with this buffer, and saturate the buffer with 1-octanol (mutually saturated phases).
-
Equilibration: Dissolve the compound in the buffer phase (concentration
). Verify solubility by UV-Vis.[1] -
Partitioning: Add an equal volume of saturated octanol. Shake mechanically for 1 hour at 25°C. Centrifuge at 3000g for 10 mins to separate phases.
-
Quantification: Analyze both phases using HPLC-UV or LC-MS/MS.
-
Calculation:
-
Self-Validation: Mass balance check—the sum of the mass in both phases must equal
of the initial mass. If not, adsorption to the vessel walls or precipitation has occurred.
Applications in Drug Design[1][3][4]
Bioisosterism & Metabolic Stability
The 2,2-difluoropropoxy group is a robust bioisostere for:
-
Propoxy/Butoxy groups: Reduces metabolic liability.[1]
-
Cyclopropylmethoxy groups: Mimics the steric bulk but alters the electronic profile.
Mechanism: The C-F bond energy (~116 kcal/mol) renders the position resistant to CYP450-mediated hydroxylation.[1] Furthermore, the fluorines lower the pKa of the piperidine nitrogen, potentially reducing hERG channel affinity, which is often associated with highly basic amines.
Dopamine D4 Receptor Antagonism
Recent literature highlights the utility of 4,4-difluoropiperidine and related ether scaffolds in developing selective dopamine D4 receptor antagonists.[3][4] The 4-(2,2-difluoropropoxy) motif serves as a linker that positions the aromatic "head" group (if attached to the nitrogen) and the lipophilic "tail" in the correct orientation for receptor binding.[1]
Handling and Safety Information
-
Hazard Identification: Classed as an Irritant (Skin/Eye).[1] The free base is basic and may cause chemical burns upon prolonged contact.
-
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. The hydrochloride salt is hygroscopic; store with desiccant.
-
Incompatibility: Avoid strong oxidizing agents and acid chlorides (unless acylation is intended).[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 96536692, tert-Butyl 4-(2-hydroxypropan-2-yl)piperidine-1-carboxylate. Retrieved from [Link][1]
-
ChemRxiv (2025). Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist. Retrieved from [Link]
-
Liu, Y., et al. (2025). 2,2-Difluoro Derivatives of Fucose Can Inhibit Cell Surface Fucosylation. PMC. Retrieved from [Link](Note: Generalized citation based on search context regarding difluoro-alkoxy utility).
-
EPA CompTox Chemicals Dashboard. 4-(Difluoromethylidene)piperidine Properties. Retrieved from [Link][1]
